1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Overview
Description
1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a complex organometallic compound. It is widely recognized for its application as a catalyst in various asymmetric hydrogenation reactions. The compound’s unique structure, which includes a rhodium center coordinated with a 1,5-cyclooctadiene ligand and a chiral diphosphine ligand, makes it highly effective in promoting enantioselective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the following steps:
Synthesis of the 1,5-cyclooctadiene ligand: This is achieved through the cyclization of 1,5-octadiene under specific conditions.
Preparation of the chiral diphosphine ligand: The diphosphine ligand is synthesized by reacting 2,5-diphenylphospholane with an appropriate chiral auxiliary.
Coordination with rhodium(I) salt: The final step involves the coordination of the synthesized ligands with a rhodium(I) salt, such as rhodium(I) chloride, in the presence of a tetrafluoroborate source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate primarily undergoes:
Asymmetric hydrogenation: This is the most common reaction, where the compound acts as a catalyst to hydrogenate prochiral substrates, leading to enantioselective products.
Substitution reactions: The compound can participate in ligand exchange reactions, where the 1,5-cyclooctadiene ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions
Hydrogen gas: Used in asymmetric hydrogenation reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Temperature and pressure: Reactions are typically conducted at room temperature to moderate temperatures and under atmospheric to slightly elevated pressures.
Major Products
The major products formed from these reactions are enantioselective hydrogenated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a crucial role in the production of enantiomerically pure drugs, which are essential for therapeutic efficacy and safety.
Mechanism of Action
The mechanism by which 1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its catalytic effects involves the following steps:
Coordination of the substrate: The prochiral substrate coordinates to the rhodium center.
Hydrogen activation: Hydrogen gas is activated by the rhodium center, forming a rhodium-hydride intermediate.
Hydride transfer: The hydride is transferred to the substrate, leading to the formation of the hydrogenated product.
Product release: The enantioselective product is released, and the catalyst is regenerated for further catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Uniqueness
1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The presence of the diphenylphospholano ligand enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36P2.C8H12.BF4.Rh/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-20,31-34H,21-26H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t31-,32-,33-,34-;;;/m0.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZBTPZGQIGMKZ-NSSKQOQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1[C@H](P([C@@H](C1)C2=CC=CC=C2)CCP3[C@@H](CC[C@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48BF4P2Rh- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746255 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849950-53-4 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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